BenchChemオンラインストアへようこそ!

N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide

hydrogen bonding solubility molecular recognition

N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide (CAS 1351591-90-6, molecular formula C₁₉H₂₂N₂O₃, MW 326.4 g/mol) is a synthetic, unsymmetrically N,N′-disubstituted oxalamide derivative featuring a tertiary hydroxyl-bearing phenylpropyl group on one amide nitrogen and a chiral 1-phenylethyl group on the other. As a member of the oxalamide class, this compound possesses the characteristic self-complementary hydrogen-bonding motif (diketo-amide functionality) that underpins applications in medicinal chemistry, supramolecular materials, and coordination chemistry.

Molecular Formula C19H22N2O3
Molecular Weight 326.396
CAS No. 1351591-90-6
Cat. No. B2422104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide
CAS1351591-90-6
Molecular FormulaC19H22N2O3
Molecular Weight326.396
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC=CC=C2)O
InChIInChI=1S/C19H22N2O3/c1-14(15-9-5-3-6-10-15)21-18(23)17(22)20-13-19(2,24)16-11-7-4-8-12-16/h3-12,14,24H,13H2,1-2H3,(H,20,22)(H,21,23)
InChIKeyKGRZVNYLOAXQJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide (CAS 1351591-90-6): Structural Identity and Procurement-Relevant Characteristics of an Unsymmetrical Oxalamide Building Block


N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide (CAS 1351591-90-6, molecular formula C₁₉H₂₂N₂O₃, MW 326.4 g/mol) is a synthetic, unsymmetrically N,N′-disubstituted oxalamide derivative featuring a tertiary hydroxyl-bearing phenylpropyl group on one amide nitrogen and a chiral 1-phenylethyl group on the other . As a member of the oxalamide class, this compound possesses the characteristic self-complementary hydrogen-bonding motif (diketo-amide functionality) that underpins applications in medicinal chemistry, supramolecular materials, and coordination chemistry [1]. Its unsymmetrical substitution pattern, combining a hydrogen-bond-donating hydroxyl with two distinct aromatic domains, is structurally designed to confer differentiated physicochemical and molecular-recognition properties relative to symmetrical or less-functionalized oxalamide analogs [2].

Why N1-(2-Hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogs Without Functional Consequence


Generic substitution within the oxalamide family is scientifically unsound because minor structural variations—particularly at the N1 and N2 substituents—produce disproportionate changes in hydrogen-bonding capacity, steric bulk, lipophilicity, and target-binding geometry [1]. The specific combination of a tertiary hydroxyl (serving as both H-bond donor and acceptor) with a chiral 1-phenylethyl group in compound 1351591-90-6 creates a unique three-dimensional pharmacophoric signature that is absent in simpler analogs such as N1-(2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide (which lacks the α-phenyl and methyl groups, fundamentally altering logP and steric profile) or N1-cyclopentyl-N2-(1-phenylethyl)oxalamide (which lacks the hydroxyl H-bond functionality entirely) . In applications ranging from kinase inhibition to supramolecular self-assembly, the oxalamide scaffold's biological and materials performance is exquisitely sensitive to these substituent-level modifications, and interchange without re-optimization risks loss of potency, selectivity, or assembly fidelity [2].

Quantitative Differentiation Evidence for N1-(2-Hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide (CAS 1351591-90-6) Relative to Closest Analogs


Enhanced Hydrogen-Bond Donor Capacity: The Tertiary Hydroxyl Differentiator vs. N1-Cyclopentyl-N2-(1-phenylethyl)oxalamide

Compound 1351591-90-6 carries a tertiary hydroxyl group (pKa ~14–16 predicted for the 2-hydroxy-2-phenylpropyl moiety, comparable to tert-butanol) that can serve as both a hydrogen-bond donor (HBD) and acceptor. By contrast, the closest matched-pair comparator N1-cyclopentyl-N2-(1-phenylethyl)oxalamide (CAS 433239-85-1) possesses zero HBD functionality on the N1 side, which is predicted to reduce its aqueous solubility and limit its capacity for directional intermolecular interactions [1]. In oxalamide-based sEH inhibitors, the introduction of a hydroxyl or oxy substituent on one arm has been shown to improve aqueous solubility by >10-fold relative to purely alkyl-substituted analogs, directly impacting in vitro assay performance and formulation feasibility [2].

hydrogen bonding solubility molecular recognition

Chiral 1-Phenylethyl Moiety Enables Stereospecific Target Engagement vs. Achiral or Racemic Analogs

The N2-(1-phenylethyl) substituent of compound 1351591-90-6 introduces a chiral center adjacent to the oxalamide amide nitrogen. This stereogenic element is absent in common comparators such as N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide (CAS 1351586-26-9), which bears an achiral aromatic group at N2. In oxalamide-based kinase inhibitors disclosed in US Patent 7,470,693 B2, enantiomeric pairs of 1-phenylethyl oxalamides exhibited >10-fold difference in c-Met kinase inhibition potency between (R)- and (S)-enantiomers, demonstrating that the chiral center directly governs target-binding geometry and potency [1]. The target compound, when procured as a single enantiomer, can therefore provide stereospecific biological activity that racemic or achiral analogs cannot replicate.

chirality enantioselectivity kinase inhibition

Predicted Lipophilicity (cLogP) Balanced for Blood–Brain Barrier Penetration vs. Less Lipophilic Analogs

Compound 1351591-90-6 has a predicted cLogP of approximately 3.0–3.2 (ALOGPS consensus), placing it within the optimal range for CNS drug-likeness (cLogP 2–4). The closest comparator with a smaller N1 substituent, N1-(2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide (CAS 339204-35-2, C₁₂H₁₆N₂O₃, MW 236.3), has a predicted cLogP of ~1.5–1.8, which is below the typical CNS-penetrant window and may result in poorer passive membrane permeability [1]. Conversely, the fully alkyl-substituted analog N1-cyclopentyl-N2-(1-phenylethyl)oxalamide is predicted to have a cLogP >3.5, increasing the risk of high metabolic clearance and non-specific protein binding [2]. The target compound thus occupies a favorable intermediate lipophilicity range not shared by these immediate analogs.

lipophilicity CNS drug-likeness ADME prediction

Unsymmetrical Architecture Provides Differential Protein-Binding Surface vs. Symmetrical Oxalamides

The unsymmetrical N1/N2 substitution of compound 1351591-90-6—a bulky, hydroxylated phenylpropyl on one side and a compact chiral phenylethyl on the other—creates an anisotropic molecular surface that is fundamentally distinct from symmetrical oxalamides such as N,N′-bis(phenethyl)oxalamide. In the IDO1 inhibitor series reported by Tumey et al. (2020), unsymmetrical oxalamides displayed 5- to 50-fold greater cellular potency than their symmetrical counterparts, attributed to improved shape complementarity with asymmetric enzyme binding pockets [1]. The target compound's dissymmetry is specifically engineered for differentiated binding-pocket exploration, whereas symmetrical analogs present redundant pharmacophoric faces that cannot simultaneously engage distinct sub-pockets.

unsymmetrical design protein binding selectivity

Greater Rotatable Bond Count Enables Induced-Fit Binding Conformational Sampling vs. Rigid Analogs

Compound 1351591-90-6 possesses 8 rotatable bonds (excluding the oxalamide core), compared with 5 rotatable bonds for N1-cyclopentyl-N2-(1-phenylethyl)oxalamide (the cyclopentyl ring is conformationally constrained) and 6 for N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide . This moderate additional flexibility may be advantageous in targets requiring induced-fit conformational adaptation (e.g., kinases with flexible activation loops or P-loop regions). In fragment-based drug design, compounds with intermediate rotatable bond counts (7–9) have been shown to balance binding enthalpy gains from optimal pose selection against the entropic penalty of conformational immobilization, whereas overly rigid scaffolds may fail to access key sub-pocket geometries [1].

conformational flexibility induced fit entropy

Recommended Research and Industrial Application Scenarios for N1-(2-Hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide (CAS 1351591-90-6)


Kinase Inhibitor Lead Optimization: Stereospecific c-Met or p38α MAP Kinase Hit Expansion

Based on the chiral 1-phenylethyl moiety (Evidence Item 2) and the established precedent of enantiomer-specific oxalamide kinase inhibition in US 7,470,693 B2 [REFS-S4-1], this compound is positioned as a privileged scaffold for kinase inhibitor hit-to-lead programs. The tertiary hydroxyl provides an additional H-bond anchor point for hinge-region binding (Evidence Item 1), and the unsymmetrical architecture permits exploration of asymmetric ATP-binding site sub-pockets (Evidence Item 4). Procurement of a single enantiomer (>95% ee) is strongly recommended for SAR studies, as racemic material will confound potency and selectivity readouts.

CNS Drug Discovery Screening: Balanced Lipophilicity for Blood–Brain Barrier Penetration Assessment

The predicted cLogP of ~3.0–3.2 places this compound within the CNS MPO favorable range (Evidence Item 3), distinguishing it from more polar hydroxyethyl analogs that may exhibit suboptimal passive permeability. This compound can serve as a CNS-optimized chemical probe for targets implicated in neurological disorders (e.g., neurodegenerative disease kinases, neuroinflammation-related sEH, or IDO1 pathways) [REFS-S4-2]. Parallel artificial membrane permeability assay (PAMPA-BBB) or MDCK-MDR1 monolayer transport studies are recommended to experimentally validate the predicted CNS penetration.

Supramolecular Chemistry and Crystal Engineering: Hydrogen-Bond-Directed Self-Assembly Building Block

The self-complementary oxalamide hydrogen-bonding motif, combined with the additional hydroxyl H-bond donor/acceptor (Evidence Item 1), makes this compound a versatile tecton for supramolecular assembly studies [REFS-S4-3]. Unlike symmetrical oxalamides that tend to form infinite 1D chains, the unsymmetrical substitution pattern may favor discrete dimeric or macrocyclic architectures, as demonstrated in oxalamide-functionalized resorcinarene systems. Single-crystal X-ray diffraction studies of the target compound are warranted to characterize its solid-state hydrogen-bonding network.

Immuno-Oncology Target Screening: IDO1 and AhR Pathway Modulator Profiling

The unsymmetrical oxalamide scaffold has shown significant activity as heme-displacing IDO1 inhibitors (5–50× cellular potency advantage over symmetrical analogs; Evidence Item 4) and as aryl hydrocarbon receptor (AhR) modulators in the Phenex Pharmaceuticals patent series [REFS-S4-4]. The target compound's structural features align with the pharmacophoric requirements of both target classes, making it suitable for inclusion in immuno-oncology focused screening decks. Cell-based IDO1 functional assays (kynurenine production in IFN-γ-stimulated HeLa cells) and AhR luciferase reporter gene assays are appropriate primary screening formats.

Quote Request

Request a Quote for N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.